molecular formula C21H26N2O3 B8537804 tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate

tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate

Cat. No. B8537804
M. Wt: 354.4 g/mol
InChI Key: QTOQJSNIIYEOBN-UHFFFAOYSA-N
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Description

Tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl N-[2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)26-20(25)22-18(17-13-9-6-10-14-17)19(24)23(4)15-16-11-7-5-8-12-16/h5-14,18H,15H2,1-4H3,(H,22,25)

InChI Key

QTOQJSNIIYEOBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another example of a process for preparing a compound of formula C, where R6 is methyl and R7 is benzyl, (RS)-N-tert-butoxycarbonyl-2-phenylglycine, commercially available or prepared from (RS)-2-phenylglycine using methods well known in the art, is combined with 1-hydroxybenzotriazole hydrate, commercially available N-methylbenzylamine and N-[3-(dimethylamino)propyl-N′-ethylcarbodimide hydrochloride in dichloromethane and the resulting mixture stirred for about 24 hours. The resulting mixture is subjected to an aqueous work-up similar to that described above, providing (tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate, which may be treated with trifluorocaetic acid and triethylsilane in dichloromethane, followed by aqueous workup to yield (RS)-N-benzyl-N-methyl-2-phenylglycinamide.
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Synthesis routes and methods II

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